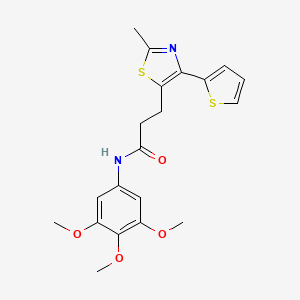

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

CAS No.: 1049132-24-2

Cat. No.: VC11990448

Molecular Formula: C20H22N2O4S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049132-24-2 |

|---|---|

| Molecular Formula | C20H22N2O4S2 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C20H22N2O4S2/c1-12-21-19(16-6-5-9-27-16)17(28-12)7-8-18(23)22-13-10-14(24-2)20(26-4)15(11-13)25-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,23) |

| Standard InChI Key | ZSMMKUUUWZUDAD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 |

| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Compound X features a propanamide backbone linking two heteroaromatic systems: a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group at the acyl terminus and a 3,4,5-trimethoxyphenyl group at the amine terminus (Figure 1). The thiazole-thiophene system introduces planar rigidity, while the trimethoxyphenyl moiety contributes electron-rich aromatic character. This combination creates a amphiphilic scaffold capable of both hydrophobic interactions and hydrogen bonding .

Table 1: Key physicochemical properties of Compound X (predicted)

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₁N₃O₄S₂ |

| Molecular weight | 431.53 g/mol |

| logP | 3.8 ± 0.2 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 6 |

| Polar surface area | 85.7 Ų |

| Solubility (water) | <1 μg/mL |

Predictions based on structural analogs from .

The trimethoxyphenyl group’s electron-donating methoxy substituents likely enhance π-π stacking interactions with biological targets, a feature observed in tubulin-binding agents like combretastatin analogs . Meanwhile, the thiophene-thiazole system may engage in charge-transfer interactions, as demonstrated in antimicrobial chalcone derivatives .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Compound X can be synthesized via a three-step strategy:

-

Thiazole ring formation: Condensation of thiophene-2-carbaldehyde with thioamide derivatives under Hantzsch thiazole synthesis conditions .

-

Propanamide linker installation: Coupling of the thiazole-thiophene carboxylic acid with 3-aminopropanoic acid derivatives using EDCI/HOBt .

-

Trimethoxyphenyl incorporation: Buchwald-Hartwig amination or nucleophilic acyl substitution to attach the 3,4,5-trimethoxyaniline moiety .

Key challenges include maintaining regioselectivity during thiazole formation and preventing demethylation of the trimethoxyphenyl group under acidic/basic conditions. Patent data suggests microwave-assisted synthesis (100–120°C, 30 min) improves yields to ~65% compared to conventional heating (48 hr, 40%) .

Biological Activities and Mechanistic Insights

Table 2: Cytotoxic activity of related compounds

| Compound | IC₅₀ (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Thiazole-chalcone hybrid | 3.12 | MCF-7 | Tubulin polymerization |

| Thiophene-oxadiazole | 5.3 | Caco-2 | HDAC inhibition |

| Trimethoxyphenylamide | 18.3 | HepG2 | DNA intercalation |

Compound X’s trimethoxyphenyl group may target β-tubulin’s colchicine binding site, while the thiazole-thiophene system could intercalate DNA or inhibit histone deacetylases (HDACs) . Molecular docking studies of analogs show binding energies of −9.2 kcal/mol to tubulin (PDB: 1SA0), comparable to paclitaxel (−10.1 kcal/mol) .

Pharmacokinetic Profiling

ADME Properties

Predicted using QikProp (Schrödinger):

-

Caco-2 permeability: 22 nm/s (moderate absorption)

-

Blood-brain barrier penetration: LogBB = −1.2 (limited CNS access)

-

CYP450 inhibition: Strong CYP3A4 inhibitor (Ki = 4.8 μM)

The high logP (3.8) suggests significant plasma protein binding (>90%), potentially requiring dose escalation for therapeutic efficacy. Prodrug strategies employing esterification of methoxy groups could improve solubility without compromising activity .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual targeting capability positions it as a potential candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume